molecular formula C17H32ClNO3 B2355533 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1212412-69-5

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No.: B2355533
CAS No.: 1212412-69-5
M. Wt: 333.9
InChI Key: KVFBLADNEMRKHS-UHFFFAOYSA-N
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Description

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a complex organic compound with notable biological and chemical properties. This compound is structurally characterized by the presence of a bicyclic [2.2.1] heptane ring system and a morpholine derivative, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves multi-step organic reactions. The synthetic route typically begins with the preparation of the bicyclic heptane core, followed by its functionalization to introduce the methoxy and morpholine groups. Specific reaction conditions like solvent choice, temperature, and catalysts are optimized for each step to ensure high yield and purity.

Industrial Production Methods

For large-scale production, the compound can be synthesized using continuous flow chemistry, which allows for precise control over reaction conditions and scalability. This method minimizes impurities and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form corresponding oxides. These reactions are typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions involving this compound often utilize agents like lithium aluminum hydride to reduce specific functional groups.

  • Substitution: : This compound can participate in nucleophilic substitution reactions, especially due to the presence of the methoxy group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Strong nucleophiles such as alkoxides under basic conditions.

Major Products

The primary products formed from these reactions include the oxidized or reduced forms of the compound and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a broad spectrum of applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: : Acts as a potential ligand in the study of receptor-ligand interactions.

  • Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

  • Industry: : Utilized in the formulation of certain specialty chemicals.

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets within cells. The bicyclic heptane ring system and the morpholine moiety contribute to its ability to modulate biological pathways. The exact pathways and targets are subjects of ongoing research, with initial findings suggesting involvement in enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Compared to similar compounds, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is unique due to its combined bicyclic and morpholine structures. Similar compounds include:

  • 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(dimethylmorpholino)propan-2-ol.

  • 1-((1S,4R)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol.

These analogs differ slightly in their stereochemistry and substitution patterns, resulting in variations in their chemical behavior and biological activities.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3.ClH/c1-12-7-18(8-13(2)21-12)9-17(19)11-20-10-16-6-14-3-4-15(16)5-14;/h12-17,19H,3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFBLADNEMRKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COCC2CC3CCC2C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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